molecular formula C16H32BrNO3Si B14181159 (2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14181159
M. Wt: 394.42 g/mol
InChI Key: FOCUJWVBCMNIJB-UHFFFAOYSA-N
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Description

(2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromomethyl group, a tert-butyl-dimethyl-silanyloxy group, and a pyrrolidine ring. Its distinct chemical properties make it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl group and the tert-butyl-dimethyl-silanyloxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may utilize advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide.

Scientific Research Applications

(2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the tert-butyl-dimethyl-silanyloxy group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-Chloromethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (2S,4R)-2-Iodomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, (2S,4R)-2-Bromomethyl-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromomethyl group, which provides distinct reactivity and selectivity in chemical reactions. The tert-butyl-dimethyl-silanyloxy group also imparts unique stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C16H32BrNO3Si

Molecular Weight

394.42 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H32BrNO3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11H2,1-8H3

InChI Key

FOCUJWVBCMNIJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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